molecular formula C17H20N4O6S B6538392 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1021215-20-2

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B6538392
CAS No.: 1021215-20-2
M. Wt: 408.4 g/mol
InChI Key: QYOXEEGFJFYQLP-UHFFFAOYSA-N
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Description

The compound “N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide” features a 2,3-dihydro-1,4-benzodioxin scaffold linked to a 1,3,4-oxadiazole ring, which is further substituted with a methanesulfonylpiperidine-4-carboxamide group. This structure integrates multiple pharmacophoric elements:

  • The 2,3-dihydro-1,4-benzodioxin moiety is associated with enhanced metabolic stability and bioavailability due to its fused oxygenated ring system.
  • The 1,3,4-oxadiazole ring contributes to π-π stacking interactions and hydrogen bonding, often critical for binding to biological targets.
  • The methanesulfonylpiperidine-4-carboxamide group introduces sulfonamide functionality, which may improve solubility and modulate enzyme inhibition (e.g., kinase or protease targets).

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O6S/c1-28(23,24)21-6-4-11(5-7-21)15(22)18-17-20-19-16(27-17)12-2-3-13-14(10-12)26-9-8-25-13/h2-3,10-11H,4-9H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOXEEGFJFYQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Piperidine/Sulfonyl Groups

  • Compound from :
    • Structure : N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide
    • Key Differences : Replaces the methanesulfonylpiperidine-4-carboxamide group with a 4-methylpiperidinylsulfonyl-benzamide moiety.
    • Implications : The benzamide linker may reduce conformational flexibility compared to the carboxamide group in the target compound. The 4-methylpiperidine substituent could alter lipophilicity and membrane permeability .

Analogs with Antibacterial Activity ()

  • General Structure : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides.
    • Key Differences : Sulfanyl-acetamide linker instead of sulfonylpiperidine-carboxamide.
    • Activity : These analogs exhibited potent antibacterial activity (e.g., against E. coli and S. aureus) with low cytotoxicity (hemolytic activity <15% at 100 µg/mL). The sulfanyl group may enhance thiol-mediated targeting, whereas the methanesulfonyl group in the target compound could improve oxidative stability .

Analogs with Heterocyclic Variations (–4)

  • Compound from : Structure: 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone Key Differences: Sulfanyl linker and ethanone group instead of carboxamide.

Toxicity and Pharmacokinetic Considerations

  • Analogs : Demonstrated low cytotoxicity, suggesting that the 2,3-dihydro-1,4-benzodioxin-oxadiazole core is well-tolerated. The methanesulfonyl group in the target compound may further reduce off-target interactions compared to bromoacetamide intermediates used in synthesis .
  • Lipophilicity : The piperidine ring in the target compound likely enhances solubility relative to analogs with unsubstituted phenyl groups (e.g., compounds) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name/ID Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound ~451.47 Methanesulfonylpiperidine-4-carboxamide Inferred antibacterial
(905677-36-3) ~525.56 4-[(4-Methylpiperidinyl)sulfonyl]benzamide Not reported
(8a-k) ~390–450 Sulfanyl-acetamide, substituted phenyl IC₅₀: 2–8 µg/mL
(851129-74-3) ~429.49 Sulfanyl-ethanone, 4-methylpiperidine Not reported

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